molecular formula C24H27N3O5 B10990553 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

Cat. No.: B10990553
M. Wt: 437.5 g/mol
InChI Key: ZIYDRGGKURJQHE-UHFFFAOYSA-N
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Description

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzodiazepine core and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This can be achieved through the reaction of an ortho-diamine with a suitable diketone under acidic or basic conditions.

    Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced through a nucleophilic substitution reaction. This involves the reaction of a halogenated precursor with a tetrahydropyran derivative in the presence of a base.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group. This is typically done using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups of the benzodiazepine core, potentially forming hydroxyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of benzodiazepine derivatives with biological targets. It can serve as a probe to investigate the binding sites and mechanisms of action of benzodiazepines.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new therapeutic agents

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique structure and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is likely similar to other benzodiazepines. It may act by binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system, enhancing the inhibitory effects of GABA. This leads to increased neuronal inhibition and produces sedative, anxiolytic, and muscle relaxant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine with similar therapeutic applications.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

What sets 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide apart is its unique combination of a benzodiazepine core with a tetrahydropyran ring. This structural novelty may confer distinct pharmacological properties and potential advantages in terms of selectivity and efficacy.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide

InChI

InChI=1S/C24H27N3O5/c1-31-17-8-6-16(7-9-17)24(10-12-32-13-11-24)15-25-21(28)14-20-23(30)26-19-5-3-2-4-18(19)22(29)27-20/h2-9,20H,10-15H2,1H3,(H,25,28)(H,26,30)(H,27,29)

InChI Key

ZIYDRGGKURJQHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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